molecular formula C19H16O10 B1474218 Urolithin A glucuronide CAS No. 1365982-52-0

Urolithin A glucuronide

Cat. No. B1474218
CAS RN: 1365982-52-0
M. Wt: 404.3 g/mol
InChI Key: KXBXNRJGUDTJQS-KSPMYQCISA-N
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Description

Urolithin A glucuronide (UroA-G) is a metabolite of ellagitannin, which is a polyphenol found in various fruits and nuts. UroA-G has been studied for its potential health benefits, including its role in preventing age-related diseases and promoting longevity.

Scientific Research Applications

Metabolism and Bioactivity

Urolithin A glucuronide is a metabolite derived from the gut microbiota's processing of polyphenols, specifically ellagitannins and ellagic acid. This compound has been studied for its various bioactivities and health benefits. García-Villalba et al. (2022) provide a comprehensive overview of the research on urolithins, highlighting advances in understanding the gut microbiota involved in urolithin production and the relevance of urolithin metabotypes in human health. They note that urolithin A, including its glucuronide form, has been subject to significant research for its safety, bioactivity, and mechanisms of action, including human interventions (García-Villalba et al., 2022).

Anti-Inflammatory and Cancer Chemopreventive Properties

Ávila-Gálvez et al. (2019) describe the tissue deconjugation of urolithin A glucuronide to urolithin A after lipopolysaccharide-induced inflammation. This finding is significant as it helps explain the systemic in vivo activity of free Uro-A in environments subjected to inflammatory stimuli (Ávila-Gálvez et al., 2019).

Synthesis and Characterization

The regioselective synthesis of urolithin glucuronides, including urolithin A glucuronide, has been a focus of research to facilitate the testing of urolithin mechanisms of action in human cell line bioassays. Villalgordo et al. (2022) describe a novel synthesis approach for urolithin A (3,8-dihydroxy urolithin) 3- and 8-glucuronides, providing critical tools for further research (Villalgordo et al., 2022).

Effect on Cell Functions

Bobowska et al. (2020) conducted comparative studies of urolithins and their phase II metabolites, focusing on macrophage and neutrophil functions. They found that urolithin A was the most active metabolite in terms of inhibiting the inflammatory response, suggesting potential therapeutic applications (Bobowska et al., 2020).

Cardiovascular Disease Prevention

Giménez‐Bastida et al. (2012) explored the impact of urolithin A glucuronide on inflammation and associated molecular markers in human aortic endothelial cells. Their findings indicate potential benefits against cardiovascular diseases attributed to the consumption of ellagitannin-containing foods (Giménez‐Bastida et al., 2012).

Urolithin Bioavailability Study

Pfundstein et al. (2014) conducted a study on the bioavailability of urolithins, including glucuronidated forms, in human volunteers. They found a diverse profile and variable concentration of urolithins in urine, providing insights into the metabolic fate of ellagitannins in humans (Pfundstein et al., 2014).

properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(8-hydroxy-6-oxobenzo[c]chromen-3-yl)oxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O10/c20-7-1-3-9-10-4-2-8(6-12(10)28-18(26)11(9)5-7)27-19-15(23)13(21)14(22)16(29-19)17(24)25/h1-6,13-16,19-23H,(H,24,25)/t13-,14-,15+,16-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBXNRJGUDTJQS-KSPMYQCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=O)OC3=C2C=CC(=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1O)C(=O)OC3=C2C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Urolithin A glucuronide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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